Nona-5,7-dien-2-one is an organic compound characterized by its molecular formula . This compound features a ketone functional group and two conjugated double bonds, which contribute to its unique chemical properties. The structure of Nona-5,7-dien-2-one can be represented as follows:
This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Common reagents used in these reactions include:
Research indicates that Nona-5,7-dien-2-one and its derivatives exhibit notable biological activities. Preliminary studies have suggested potential cytotoxic effects against various tumor cell lines, making it a candidate for further investigation in anticancer research. The exact mechanisms of action remain under study, but it is believed that the compound may interact with cellular components leading to apoptosis in cancer cells .
The synthesis of Nona-5,7-dien-2-one can be achieved through several methods:
Nona-5,7-dien-2-one has several applications across different fields:
Studies on the interactions of Nona-5,7-dien-2-one with biological systems are still emerging. Preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. Further research is needed to elucidate these interactions and their implications for drug development .
Nona-5,7-dien-2-one shares structural similarities with several other compounds. Below is a comparison with some related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Nona-1,8-dien-5-one | CH3-(C=C)-C(=O)-C=C-(CH3) | Contains a different double bond position |
| 6,8-Dimethylnon-3-en-2-one | CH3-C(C=C)-C(=O)-C(CH3)=C(CH3) | Features additional methyl groups |
| 3,5-Dimethylhexanal | CH3-C(C=O)-C(CH3)-CH2-CH3 | An aldehyde rather than a ketone |
| 2,5,7-trimethyloctan-3-one | C(CH3)2-C(=O)-C(CH3)=C(CH3)-C(CH3) | More complex branching structure |
These compounds illustrate the diversity within this chemical family while highlighting the unique characteristics of Nona-5,7-dien-2-one due to its specific double bond configuration and ketone functionality .
Photochemical methods leverage light-induced electronic excitations to drive bond reorganization, offering a pathway to access strained or conjugated systems. For Nona-5,7-dien-2-one, ultraviolet (UV) irradiation of precursor molecules has proven effective in constructing its dienone framework. A notable example involves the photolysis of 5-acetyl-3,3-dimethyl-3H-pyrazole in ether, which generates reactive intermediates such as vinylketens. These intermediates undergo [2+2] cycloadditions or electrocyclic ring-opening to yield bicyclic structures, including derivatives analogous to Nona-5,7-dien-2-one.
The choice of wavelength (λ > 290 nm) and solvent polarity critically influences reaction outcomes. For instance, polar solvents stabilize charge-separated intermediates, favoring cyclopropanation products, while nonpolar media promote keten trapping. A comparative analysis of photochemical conditions reveals that yields of dienone-containing products range from 5% to 46%, depending on substituent effects and trapping agents.
Table 1: Photochemical Synthesis Parameters for Dienone Derivatives
| Precursor | Wavelength (nm) | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| 3H-pyrazole | >290 | Diethyl ether | 46 | Cyclopropane derivatives |
| Senecioate esters | 254 | Hexane | 32 | Phorone isomers |
Mechanistic studies suggest that the dienone’s conjugation stabilizes the excited state, enabling efficient energy transfer. Recent advances in flow photochemistry have further enhanced scalability, reducing side reactions through precise light dosage control.
Catalytic asymmetric synthesis addresses the challenge of stereocontrol in Nona-5,7-dien-2-one’s non-planar structure. Chiral catalysts, including organocatalysts and transition-metal complexes, induce enantioselectivity during key bond-forming steps. A prominent method involves the condensation of mesityl oxide with alkyl halides in liquid ammonia, mediated by sodium amide. This reaction proceeds via enolate intermediates, which undergo aldol-like coupling to form α,β-unsaturated ketones.
Enantioselective variants employ chiral ligands such as bisoxazolines or phosphoramidites. For example, copper(I)-catalyzed cyclopropanation of diazoacetates yields bicyclo[3.2.2]nonadienones with enantiomeric excess (ee) values exceeding 90%. The stereochemical outcome is attributed to the catalyst’s ability to restrict transition-state geometries, favoring syn or anti addition based on ligand architecture.
Table 2: Asymmetric Catalysis Performance Metrics
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Cu(I)/bisoxazoline | Cyclohexenyl diazoacetate | 92 | 74 |
| Rh(II)/phosphoramidite | Allylic halides | 85 | 68 |
Notably, the use of tert-butyl hydroperoxide as an oxidant in rhodium-catalyzed reactions enhances turnover frequencies by mitigating catalyst deactivation. These methods highlight the interplay between catalyst design and substrate activation in achieving high stereoselectivity.
Biocatalysis offers a sustainable alternative for synthesizing Nona-5,7-dien-2-one, utilizing enzymes to catalyze redox or condensation reactions under mild conditions. Ketoreductases and lipases have been engineered to promote asymmetric reductions of diketones or dynamic kinetic resolutions of racemic precursors. For instance, alcohol dehydrogenases from Lactobacillus species selectively reduce 5,7-nonadien-2-ol to the corresponding ketone with 78% ee in deep eutectic solvents.
Non-conventional reaction media, such as micellar systems, improve enzyme stability and substrate solubility. A recent study demonstrated that Candida antarctica lipase B (CAL-B) immobilized in Triton X-114 micelles achieves 94% conversion of allylic acetates to dienones within 12 hours.
Table 3: Biocatalytic Reaction Optimization
| Enzyme | Media | Conversion (%) | ee (%) |
|---|---|---|---|
| Pseudomonas ketoreductase | Deep eutectic solvent | 82 | 78 |
| CAL-B (micellar) | Phosphate buffer | 94 | N/A |
The integration of directed evolution and computational enzyme design holds promise for tailoring biocatalysts to accommodate bulky dienone substrates, addressing current limitations in reaction scope.
Nona-5,7-dien-2-one represents a fascinating example of an alpha,beta-unsaturated ketone system that exhibits distinctive reactivity patterns through conjugate addition mechanisms [1] [2]. The molecule features a conjugated diene system coupled with a ketone functional group, which creates multiple electrophilic sites for nucleophilic attack [1]. The primary pathway for conjugate addition in this system involves the characteristic 1,4-addition mechanism, where nucleophiles preferentially attack the beta-carbon of the alpha,beta-unsaturated carbonyl system rather than the carbonyl carbon directly [1] [2].
The mechanistic pathway begins with nucleophile approach to the beta-carbon of the conjugated system, forming a resonance-stabilized enolate intermediate [1] [4]. This intermediate undergoes subsequent protonation at the alpha-carbon to yield the saturated ketone product, with the carbonyl group remaining unchanged throughout the process [2] [4]. The extended conjugation in nona-5,7-dien-2-one systems allows for additional stabilization of the enolate intermediate through delocalization across the diene system [1] [5].
Different classes of nucleophiles exhibit varying selectivity patterns when reacting with nona-5,7-dien-2-one systems [5] [6]. Enolate nucleophiles, particularly those derived from beta-diketones and beta-keto esters, demonstrate high efficiency in Michael addition reactions with these dienone systems [6] [4]. The reaction typically requires mild basic conditions, with sodium ethoxide or potassium carbonate serving as effective bases for enolate generation [4] [7].
Organocuprate reagents, specifically lithium dialkylcopper compounds, show excellent regioselectivity for 1,4-addition to the dienone system [8] [6]. These reagents avoid the competing 1,2-addition pathway that is commonly observed with more reactive organometallic species such as Grignard reagents [8] [6]. The conjugate addition with organocuprates proceeds through a mechanism involving coordination of the copper center to the carbonyl oxygen, followed by nucleophilic attack at the beta-position [8] [4].
| Nucleophile Type | Reaction Conditions | Selectivity (1,4 vs 1,2) | Typical Yield Range |
|---|---|---|---|
| Enolate Anions | NaOEt, room temperature | >95% 1,4-addition | 65-85% |
| Organocuprates | -78°C to 0°C | >90% 1,4-addition | 70-90% |
| Amines | Neutral conditions | 85% 1,4-addition | 60-80% |
| Thiolates | Basic conditions | >90% 1,4-addition | 55-75% |
The cycloaddition chemistry of nona-5,7-dien-2-one systems demonstrates remarkable versatility, particularly in reactions with electron-deficient dienophiles and dipolarophiles [9] [10] [11]. The conjugated diene portion of the molecule serves as the four-pi-electron component in Diels-Alder cycloadditions, while the alpha,beta-unsaturated ketone moiety can participate in alternative cycloaddition modes [10] [12].
The diene system in nona-5,7-dien-2-one readily undergoes [4+2] cycloaddition reactions with electron-deficient alkenes [10] [12] [13]. The presence of the ketone substituent enhances the electron density of the diene system, facilitating reaction with electron-poor dienophiles such as maleic anhydride, acrylonitrile, and methyl acrylate [12] [13]. The reaction proceeds through a concerted mechanism with a single cyclic transition state, following the Woodward-Hoffmann orbital symmetry rules [11] [12].
The stereochemical outcome of these cycloadditions is governed by the suprafacial approach of both reaction partners [11] [14]. The stereochemistry of substituents on both the diene and dienophile is preserved in the cyclohexene product, with cis relationships maintained throughout the transformation [11] [14]. Temperature control plays a crucial role in determining the endo versus exo selectivity, with lower temperatures generally favoring the kinetically preferred endo adduct [12] [13].
Nona-5,7-dien-2-one systems can participate in higher-order cycloaddition reactions, particularly [6+2] and [8+2] processes under specific conditions [9] [10]. These reactions involve the entire conjugated system as the pi-electron component, leading to the formation of eight-membered and ten-membered ring systems respectively [9] [10]. The [6+2] cycloaddition typically requires elevated temperatures and proceeds through a stepwise mechanism involving biradical intermediates [9] [10].
The reaction with electron-deficient partners such as tetracyanoethylene and dimethyl acetylenedicarboxylate demonstrates the versatility of the dienone system [9] [15]. These transformations often exhibit high regioselectivity, with the electron-deficient partner approaching from the less hindered face of the conjugated system [9] [15] [11].
| Cycloaddition Type | Electron-Deficient Partner | Temperature Range | Major Product | Yield |
|---|---|---|---|---|
| [4+2] Diels-Alder | Maleic anhydride | 80-120°C | Cyclohexene derivative | 75-90% |
| [4+2] Diels-Alder | Acrylonitrile | 100-140°C | Nitrile-substituted cyclohexene | 65-80% |
| [6+2] Higher-order | Tetracyanoethylene | 150-180°C | Cyclooctadiene derivative | 45-65% |
| [8+2] Higher-order | Dimethyl acetylenedicarboxylate | 160-200°C | Cyclodecadiene derivative | 35-55% |
The alpha,beta-unsaturated ketone functionality in nona-5,7-dien-2-one systems enables participation in sophisticated tandem reaction sequences that create multiple bonds and stereocenters in a single synthetic operation [16] [17] [18]. These cascade processes typically involve initial conjugate addition followed by subsequent cyclization or additional bond-forming events [17] [18] [19].
The combination of Michael addition and aldol condensation represents one of the most powerful tandem reaction sequences available for nona-5,7-dien-2-one systems [17] [20] [18]. The initial Michael addition of an enolate nucleophile to the beta-position generates a new enolate intermediate, which can subsequently undergo intramolecular aldol reaction with a proximate carbonyl group [17] [20]. This sequence results in the formation of polycyclic structures with high efficiency and stereoselectivity [20] [18].
The mechanism begins with base-catalyzed enolate formation from a suitable Michael donor, followed by conjugate addition to the dienone system [17] [20]. The resulting enolate intermediate is positioned to undergo intramolecular aldol cyclization, creating a new carbon-carbon bond and establishing the ring junction stereochemistry [20] [18]. The reaction conditions can be optimized to favor either the kinetic or thermodynamic product distribution [17] [20].
More complex cascade sequences involve multiple bond-forming events that proceed through carefully orchestrated mechanistic pathways [18] [19]. These reactions often begin with conjugate addition to the dienone system, followed by a series of cyclization events that build up complex polycyclic architectures [18] [19]. The stereochemical outcome of these transformations is controlled by the conformational preferences of the intermediate species and the inherent facial selectivity of the cyclization processes [18] [19].
One particularly noteworthy example involves the reaction of nona-5,7-dien-2-one derivatives with nucleophilic species under basic conditions, leading to a cascade sequence that generates tricyclic products through a series of Michael additions and aldol condensations [18] [19]. The reaction proceeds with high diastereoselectivity, producing predominantly single stereoisomers of the complex products [18] [19].
| Tandem Sequence Type | Initiating Nucleophile | Reaction Conditions | Ring Systems Formed | Stereoselectivity |
|---|---|---|---|---|
| Michael-Aldol | Beta-keto ester enolate | K2CO3, THF, reflux | Bicyclic ketol | >85% diastereoselectivity |
| Double Michael | Malonate anion | NaOEt, EtOH, 60°C | Tricyclic diketone | >90% diastereoselectivity |
| Michael-Mannich | Iminium intermediate | CF3COOH, 0°C | Nitrogen heterocycle | >80% regioselectivity |
| Cascade Cyclization | Phenoxide nucleophile | Cs2CO3, DMF, 100°C | Tetracyclic framework | >75% overall selectivity |
| Functional | Basis Set | Activation Energy (kcal/mol) | Transition State Frequency (cm⁻¹) | Computation Time (hours) |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | 24.3 | -452.3 | 2.4 |
| M06-2X | 6-311+G(d,p) | 26.8 | -487.6 | 3.8 |
| ωB97X-D | def2-TZVP | 23.7 | -429.8 | 4.1 |
| PBE0 | 6-31+G(d,p) | 25.1 | -465.1 | 2.9 |
| TPSS | 6-311G(d,p) | 27.2 | -501.2 | 3.2 |
Transition state optimization procedures employ quasi-Newton algorithms to locate first-order saddle points on the potential energy surface [11] [12]. The Berny optimization algorithm in Gaussian 16 and the L-BFGS method in ORCA have demonstrated reliable convergence for dienone systems [13]. Frequency calculations confirm the nature of transition states through the presence of exactly one imaginary frequency, typically ranging from -429.8 to -501.2 cm⁻¹ for Nona-5,7-dien-2-one transformations [14] [15].
Molecular docking investigations have revealed significant binding affinities between Nona-5,7-dien-2-one and various enzymatic targets, providing insights into potential biological activities and metabolic pathways [16] [17]. The conjugated dienone structure presents multiple sites for protein-ligand interactions, including the carbonyl oxygen and the extended π-electron system [18].
AutoDock 4.2 has been extensively utilized for investigating protein-ligand interactions with Nona-5,7-dien-2-one [19]. The Lamarckian Genetic Algorithm employed by AutoDock provides efficient sampling of conformational space while maintaining reasonable computational costs [20]. Grid-based energy calculations enable rapid evaluation of binding poses within enzymatic active sites [21].
Cytochrome P450 2D6 represents a primary metabolic target for Nona-5,7-dien-2-one, with molecular docking studies revealing binding affinities of -7.8 kcal/mol [22]. The dienone substrate exhibits preferential binding within the active site through interactions with Phe120 and Asp301 residues. Root mean square deviation values of 1.24 Å indicate excellent structural complementarity between the ligand and binding pocket [23].
Table 2: Molecular Docking Analysis for Interaction Profiling with Enzymatic Targets
| Target Enzyme | Binding Affinity (kcal/mol) | Binding Mode | Key Interactions | RMSD (Å) |
|---|---|---|---|---|
| Cytochrome P450 2D6 | -7.8 | Active site | Phe120, Asp301 | 1.24 |
| Acetylcholinesterase | -6.4 | Peripheral site | Trp84, Glu199 | 1.87 |
| Monoamine Oxidase A | -8.2 | Catalytic site | Tyr407, Ile335 | 1.03 |
| Cyclooxygenase-2 | -7.1 | Active site | Arg120, Tyr355 | 1.56 |
| Lipoxygenase | -6.9 | Iron binding | His518, Ile673 | 1.73 |
Monoamine oxidase A demonstrates the highest binding affinity (-8.2 kcal/mol) with Nona-5,7-dien-2-one, suggesting potential interactions with neurotransmitter metabolic pathways [24]. The catalytic site binding involves key interactions with Tyr407 and Ile335 residues, with exceptional structural fit indicated by RMSD values of 1.03 Å [25].
SwissDock web server has provided complementary docking analyses using the EADock DSS algorithm [21]. The exhaustive sampling approach enables identification of alternative binding modes and assessment of binding pose reliability [26]. Protein flexibility considerations have been incorporated through ensemble docking approaches, accounting for conformational changes upon ligand binding [18].
Comprehensive transition state energy calculations have been performed for the major chemical transformations of Nona-5,7-dien-2-one, revealing mechanistic insights and energetic preferences [27] [28]. These calculations employ high-level quantum chemical methods to determine activation barriers and reaction thermodynamics [29].
Diels-Alder cycloaddition reactions represent a significant transformation pathway for Nona-5,7-dien-2-one, with calculated activation energies of 24.3 kcal/mol [30]. The dienone acts as a dienophile, with the electron-withdrawing carbonyl group enhancing reactivity toward electron-rich dienes [31]. Transition state geometries reveal synchronous bond formation with minimal charge separation [32].
Table 3: Transition State Energy Calculations for Key Transformations of Nona-5,7-dien-2-one
| Reaction Type | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | ΔE‡ (kcal/mol) | ΔGrxn (kcal/mol) |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | -462.345821 | -462.307134 | -462.398567 | 24.3 | -33.1 |
| Michael Addition | -462.298743 | -462.267489 | -462.325481 | 19.6 | -16.8 |
| Aldol Condensation | -462.387529 | -462.349876 | -462.412398 | 23.6 | -15.6 |
| Electrophilic Addition | -462.325671 | -462.287923 | -462.341567 | 23.7 | -10.0 |
| Nucleophilic Substitution | -462.356892 | -462.321045 | -462.378923 | 22.5 | -13.8 |
Michael addition reactions exhibit the lowest activation barrier (19.6 kcal/mol) among the studied transformations, reflecting the favorable interaction between nucleophiles and the β-position of the α,β-unsaturated ketone system [33]. The conjugated system in Nona-5,7-dien-2-one provides extended delocalization in the transition state, stabilizing the developing charge [34].
Solvent effects significantly influence transition state energies through differential solvation of reactants, transition states, and products [32]. Polar solvents such as water and dimethyl sulfoxide provide stabilization of polar transition states, reducing activation barriers by 1.8-2.3 kcal/mol compared to gas-phase calculations [31]. The Polarizable Continuum Model and Solvation Model Density approaches have been employed to account for these effects [35].
Table 4: Computational Parameters and Software Specifications
| Software Package | Optimization Algorithm | SCF Convergence (a.u.) | Grid Quality | Memory (GB) |
|---|---|---|---|---|
| Gaussian 16 | Berny | 1.0×10⁻⁶ | UltraFine | 16 |
| ORCA 5.0 | L-BFGS | 1.0×10⁻⁷ | Grid4 | 8 |
| Q-Chem 6.0 | EF | 1.0×10⁻⁶ | SG-2 | 12 |
| NWChem 7.0 | DRIVER | 1.0×10⁻⁶ | Medium | 20 |
| Turbomole 7.5 | RELAX | 1.0×10⁻⁷ | Grid3 | 14 |
Intrinsic reaction coordinate calculations have been performed to verify reaction pathways and confirm the connection between reactants, transition states, and products [15]. These calculations follow the minimum energy path from the transition state to both reactant and product minima, ensuring that the identified saddle points correspond to the desired chemical transformations [28].
Table 5: Solvent Effects on Transition State Calculations
| Solvent Model | Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Effect on Barrier (kcal/mol) |
|---|---|---|---|---|
| PCM | Water | 78.4 | -12.4 | -2.3 |
| CPCM | DMSO | 46.8 | -8.7 | -1.8 |
| SMD | Acetonitrile | 35.9 | -9.2 | -1.9 |
| COSMO | Methanol | 32.6 | -10.1 | -2.1 |
| IEFPCM | Chloroform | 4.8 | -3.6 | -0.8 |